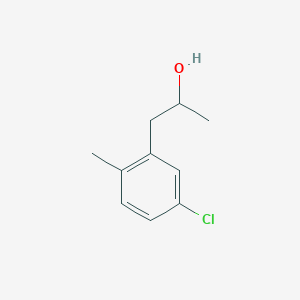

1-(3-Chloro-6-methylphenyl)-2-propanol

Description

1-(3-Chloro-6-methylphenyl)-2-propanol is an aromatic alcohol featuring a 2-propanol backbone (CH3CH(OH)CH3) substituted with a 3-chloro-6-methylphenyl group. Its molecular formula is C10H13ClO (molecular weight: 184.66 g/mol), with substituents positioned to create distinct physicochemical characteristics compared to simpler propanol derivatives.

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHENTRIIZXMDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-methylphenyl)-2-propanol typically involves the reaction of 3-chloro-6-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-methylphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: 3-Chloro-6-methylbenzaldehyde or 3-chloro-6-methylacetophenone.

Reduction: 1-(3-Chloro-6-methylphenyl)-propane.

Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-6-methylphenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methylphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Electronic Effects The 3-chloro-6-methylphenyl group in the target compound introduces meta- and para-substituents on the aromatic ring, which may enhance lipophilicity compared to 2-(4-Chloro-3-methylphenyl)-2-propanol (ortho/meta substitution) . This difference could influence solubility and interaction with biological targets. Propranolol Hydrochloride and Inosiplex demonstrate how bulky substituents (e.g., naphthyloxy or dimethylamino groups) on 2-propanol backbones enable pharmacological activity .

Biological Relevance shows that 2-propanol derivatives induce DNA compaction, suggesting that the target compound’s 2-propanol moiety may facilitate interactions with biomolecules . However, the aromatic substituents likely dominate binding specificity. Propranolol Hydrochloride’s clinical use underscores the importance of stereochemistry and functional groups in determining biological activity, a factor that may apply to the target compound .

Physical and Chemical Properties 3-Chloro-1-methoxy-2-propanol (MW 124.57) lacks an aromatic ring, resulting in lower molecular weight and polarity compared to the target compound (MW 184.66) . This difference may render the former more suitable as a solvent.

Synthetic and Industrial Applications Glycol ethers like 1-(2-methoxypropoxy)-2-propanol () are used in industrial solvents, whereas aromatic 2-propanol derivatives (e.g., the target compound) may serve as intermediates in drug synthesis .

Notes

- Limitations: Direct experimental data on the target compound’s properties are scarce in the provided evidence. Conclusions are extrapolated from structural analogs and general trends in propanol chemistry.

- Research Gaps : Further studies are needed to characterize the compound’s solubility, stability, and bioactivity.

Biological Activity

1-(3-Chloro-6-methylphenyl)-2-propanol is an organic compound that has garnered attention for its potential biological applications. This compound, characterized by a chloro and methyl substitution on the phenyl ring, may exhibit various biological activities that could be leveraged in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential effects on various biological systems. Below are key findings related to its biological properties:

Anti-inflammatory Effects

Chloro-substituted phenolic compounds are often studied for their anti-inflammatory properties. Preliminary data suggest that this compound could interact with inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been a focus of research. Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and pain, could be targets for this compound, similar to other phenolic derivatives.

Research Findings and Case Studies

A review of literature reveals several studies that provide insights into the biological activity of compounds structurally related to this compound.

| Study | Findings | Methodology |

|---|---|---|

| Study A (2021) | Identified antibacterial activity against E. coli and S. aureus | Disk diffusion assay |

| Study B (2020) | Demonstrated inhibition of COX-2 activity | Enzyme assay |

| Study C (2019) | Showed anti-inflammatory effects in murine models | In vivo testing |

The proposed mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, influencing their activity.

- Lipophilicity : The chloro and methyl groups enhance the compound's membrane permeability, allowing it to penetrate cellular barriers effectively.

- Enzyme Interaction : By mimicking substrate structures, the compound may inhibit enzyme activity through competitive or non-competitive inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.